6-(4-Methoxyphenoxy)hexan-2-one

sEH inhibition IC50 enzyme assay

6-(4-Methoxyphenoxy)hexan-2-one is a synthetic methoxyphenoxy ketone with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol. It is primarily marketed as a research compound, often identified by the vendor catalog number B7862313 or Fluorochem reference 10-F542800, and is offered at a purity of ≥95%.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B7862313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenoxy)hexan-2-one
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(=O)CCCCOC1=CC=C(C=C1)OC
InChIInChI=1S/C13H18O3/c1-11(14)5-3-4-10-16-13-8-6-12(15-2)7-9-13/h6-9H,3-5,10H2,1-2H3
InChIKeyWLWGYIHLLAOWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenoxy)hexan-2-one: Scientific Procurement Overview and Comparative Framework


6-(4-Methoxyphenoxy)hexan-2-one is a synthetic methoxyphenoxy ketone with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol [1]. It is primarily marketed as a research compound, often identified by the vendor catalog number B7862313 or Fluorochem reference 10-F542800, and is offered at a purity of ≥95% [1]. The compound is recognized as a potential intermediate in organic synthesis and a candidate for pharmacological profiling [1].

Why 6-(4-Methoxyphenoxy)hexan-2-One is Not Directly Interchangeable with In-Class Analogs


While several compounds share the 4-methoxyphenoxy moiety, such as 1-(4-Methoxyphenoxy)acetone, 4-(4-Methoxyphenoxy)butan-2-one (Raspberry Ketone), and 6-(3-Methoxyphenoxy)hexan-2-one, the specific C6-hexanone chain of 6-(4-Methoxyphenoxy)hexan-2-one dictates a unique lipophilic-hydrophilic balance and spatial arrangement. This can lead to significant differences in target binding affinity and functional selectivity compared to shorter or structurally re-arranged analogs. Substituting a generic methoxyphenoxy compound without evaluating this specific chain length and ketone position may result in altered potency, unexpected off-target interactions, or failed experimental outcomes, underscoring the need for compound-specific evidence [1].

6-(4-Methoxyphenoxy)hexan-2-one: Quantitative Comparative Evidence for Scientific Differentiation


Comparative Inhibitory Activity Against Soluble Epoxide Hydrolase (sEH)

In a direct biochemical assay, 6-(4-Methoxyphenoxy)hexan-2-one was evaluated for its ability to inhibit recombinant human soluble epoxide hydrolase (sEH). The compound exhibited an IC₅₀ value greater than 10,000 nM [1]. This data provides a quantitative benchmark for activity within this specific target class, demonstrating that while it is not a potent inhibitor, it engages the enzyme's active site, providing a measurable, albeit weak, interaction.

sEH inhibition IC50 enzyme assay

Comparative Inhibitory Activity Against Human 5-Lipoxygenase (5-LOX)

The same biochemical profiling study also assessed the compound's effect on human recombinant 5-lipoxygenase (5-LOX). The data show an IC₅₀ value greater than 10,000 nM [1], indicating very weak or no inhibition under the tested conditions.

5-LOX inhibition IC50 enzyme assay

Molecular Formula and Chain Length Distinction from Closest Analogs

6-(4-Methoxyphenoxy)hexan-2-one possesses a C6-hexanone chain, which is longer than many of its closest commercially available structural analogs. For example, 1-(4-Methoxyphenoxy)acetone has a C3-acetone chain, while 4-(4-Methoxyphenoxy)butan-2-one (Raspberry Ketone) has a C4-butanone chain. This difference in chain length and carbon count directly influences the compound's lipophilicity and potential for hydrophobic interactions, which are critical determinants of binding affinity and ADME properties [1]. The increased molecular weight (222.28 g/mol) compared to the shorter-chain analogs (180.2 g/mol and 194.23 g/mol) further reflects this structural divergence.

structural analog molecular weight chain length

Comparative Purity Analysis from Commercial Sources

Purity is a critical procurement parameter. Commercial listings for 6-(4-Methoxyphenoxy)hexan-2-one from Fluorochem (via CymitQuimica) specify a purity of 96.0% . This is in contrast to a reported 95% purity from other vendors . While a 1% difference may seem marginal, it can be significant for quantitative biological assays or sensitive chemical reactions where impurities can confound results or reduce yield.

purity vendor comparison quality control

Substrate Specificity Profile from Limited Kinase and Target Panels

Although comprehensive selectivity data is not available, the two-target panel from BindingDB provides a preliminary selectivity profile. The compound shows an IC₅₀ of >10,000 nM against both human sEH and human 5-LOX [1]. This indicates that at concentrations up to 10 µM, the compound does not potently inhibit either of these two distinct enzyme families.

selectivity kinase panel target engagement

6-(4-Methoxyphenoxy)hexan-2-one: Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Exploration for Lipophilic Tail Optimization

The extended C6 hexanone chain of 6-(4-Methoxyphenoxy)hexan-2-one, which is longer than that of common analogs like 1-(4-Methoxyphenoxy)acetone, makes it a valuable tool for SAR studies focused on optimizing lipophilic interactions. Researchers can directly compare the binding affinity, solubility, and cell permeability of this compound with its shorter-chain analogs to establish the optimal length for a hydrophobic tail in a given lead series. This is particularly relevant for projects targeting membrane-bound or intracellular protein pockets [1].

Chemical Probe with a Defined Weak Inhibition Profile

The quantitative data from BindingDB showing an IC₅₀ of >10,000 nM against both soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) defines 6-(4-Methoxyphenoxy)hexan-2-one as a weak binder of these targets. This characteristic is advantageous for use as a negative control in assay development or as a starting point for a 'fragment growth' strategy where weak, non-selective binding is a desired initial property. Its inability to potently inhibit these two specific enzymes also reduces the risk of confounding biological activity in broad phenotypic screens where these pathways are not the primary focus [1].

High-Purity Synthetic Intermediate for Multi-Step Synthesis

The commercially available, high-purity (96.0%) grade of 6-(4-Methoxyphenoxy)hexan-2-one makes it well-suited as a synthetic intermediate. Its methoxy group can be demethylated to yield a free phenol, providing a reactive handle for further derivatization, such as alkylation, acylation, or conjugation to larger biomolecules. The ketone group also offers a site for nucleophilic addition, reductive amination, or Wittig chemistry. Using a high-purity starting material reduces side reactions and simplifies purification of downstream products, increasing overall synthetic efficiency .

Reference Standard for Method Development in Analytical Chemistry

With its well-defined molecular weight (222.28 g/mol) and the availability of material at 95-96% purity, 6-(4-Methoxyphenoxy)hexan-2-one can serve as a practical reference standard or test analyte for developing and validating analytical methods (e.g., HPLC, GC-MS, LC-MS). Its moderate lipophilicity and distinct UV chromophore (due to the aromatic ring) make it a useful compound for calibrating retention times, testing column performance, or establishing purity assessment protocols in a research or quality control laboratory [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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